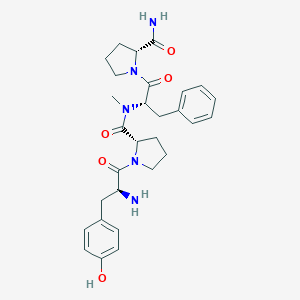
心房性ナトリウム利尿因子 (1-28) (ヒト、ブタ)
説明
Atrial Natriuretic Factor (ANF) is synthesized as a precursor, atrial pronatriodilatin, encoded by a DNA sequence that exhibits a high degree of homology between rats and humans, underscoring its evolutionary conservation across species. This precursor is a larger protein from which the active ANF peptide is derived, located in the COOH-terminal portion of the protein (Zivin et al., 1984).
Synthesis Analysis
ANF is initially synthesized as a preprohormone that undergoes post-translational modifications to produce the active hormone. The gene encoding the ANF precursor is interrupted by two introns, with the ANF peptides located at the C-terminus of the polypeptide. This genetic structure facilitates the synthesis of various ANF peptides derived from a common precursor, highlighting the molecule's complex biosynthesis mechanism (Greenberg et al., 1984).
Molecular Structure Analysis
The molecular structure of ANF includes a sequence of amino acids that forms a ring structure between two cysteine residues, which is critical for its biological activity. This structure does not show significant homology with any known protein, indicating its unique functional role in the cardiovascular system (Seidah et al., 1984).
Chemical Reactions and Properties
ANF interacts with membrane-bound guanylyl cyclase receptors, leading to increased intracellular cGMP levels. This interaction triggers a cascade of cellular reactions resulting in natriuresis, diuresis, and vasodilation, which are key physiological responses of ANF (Maack et al., 1985).
Physical Properties Analysis
ANF's physical properties include its solubility in water and biological fluids, stability under physiological conditions, and a relatively short half-life in circulation. These properties are crucial for its rapid onset of action and the transient nature of its physiological effects (Gutkowska et al., 1987).
科学的研究の応用
循環器疾患の管理
心房性ナトリウム利尿因子 (1-28): 、別名DTXSID70583193は、循環器疾患の管理において重要な役割を果たします。 これは、血圧調節に関与しており、生体内でナトリウム利尿、利尿、血管拡張を引き起こすことが示されています . このペプチドは、高血圧や急性心不全などの疾患の治療に特に有用です。
心不全の診断マーカー
このペプチドは、心筋の伸展と過負荷に応答して放出されるため、心不全の診断マーカーとして機能します。 心房性ナトリウム利尿因子のレベル上昇は、心不全の存在を示す可能性があり、この状態の早期診断とモニタリングのための貴重なツールとなります .
心臓リモデリングに関する研究
科学的研究では、心房性ナトリウム利尿因子を使用して、心臓リモデリングプロセスを理解してきました。 このペプチドは、抗線維化および抗肥大効果をもたらす可能性があり、慢性高血圧や心不全に一般的に関連する心臓の構造的な変化を防ぐのに役立つことが観察されています .
分子経路の理解
心房性ナトリウム利尿因子を伴う研究は、心筋細胞の分子経路の理解に貢献してきました。 たとえば、このペプチドは、Gタンパク質シグナル伝達レギュレーターサブタイプ4(RGS4)をリン酸化することが示されており、アンジオテンシンIIタイプ1A受容体に結合したGαqシグナル伝達の阻害につながります .
遺伝子改変モデルの開発
心房性ナトリウム利尿因子の生理学的役割を解明するために、遺伝子改変マウスが開発されました。 これらのモデルは、ペプチドの血圧調節、心臓硬さへの影響、急性心筋梗塞中の役割に関する洞察を提供してきました .
急性心不全の悪化における治療応用
心房性ナトリウム利尿因子は、急性心不全の悪化の管理において治療応用されています。 その血管拡張作用と利尿を誘発する能力は、心不全の悪化に伴う症状を軽減するための強力な薬剤となります .
ネプリライシンの阻害の探求
このペプチドは、ナトリウム利尿ペプチドを分解するネプリライシンという酵素の基質です。 ネプリライシン活性を阻害すると、心房性ナトリウム利尿因子の作用が強化されると予想され、このアプローチは、心臓リモデリングと高血圧における潜在的な利点のために、実験研究と臨床試験で探求されてきました .
生化学分析
Biochemical Properties
Atrial natriuretic factor (1-28) (human, porcine) interacts with several enzymes, proteins, and other biomolecules to exert its effects. One of the primary interactions is with natriuretic peptide receptors, particularly natriuretic peptide receptor A (NPR-A). Upon binding to NPR-A, atrial natriuretic factor (1-28) (human, porcine) activates guanylate cyclase, leading to an increase in cyclic guanosine monophosphate (cGMP) levels. This elevation in cGMP mediates various downstream effects, including vasodilation and increased renal excretion of sodium and water .
Cellular Effects
Atrial natriuretic factor (1-28) (human, porcine) influences several cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It promotes vasodilation by relaxing vascular smooth muscle cells through the cGMP-dependent pathway. Additionally, it inhibits the secretion of endothelin-1, a potent vasoconstrictor, from endothelial cells . In renal cells, atrial natriuretic factor (1-28) (human, porcine) enhances sodium excretion by increasing the glomerular filtration rate and inhibiting sodium reabsorption in the renal tubules .
Molecular Mechanism
The molecular mechanism of action of atrial natriuretic factor (1-28) (human, porcine) involves its binding to natriuretic peptide receptors, primarily NPR-A. This binding activates the receptor’s intrinsic guanylate cyclase activity, leading to the conversion of guanosine triphosphate (GTP) to cGMP. The increase in cGMP levels activates protein kinase G (PKG), which phosphorylates various target proteins, resulting in vasodilation, natriuresis, and diuresis . Additionally, atrial natriuretic factor (1-28) (human, porcine) modulates gene expression by influencing transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of atrial natriuretic factor (1-28) (human, porcine) can vary over time. The peptide is relatively stable when stored at -20°C and can be dissolved in water for experimental use . Over time, the stability and activity of the peptide may decrease, necessitating proper storage and handling. Long-term studies have shown that atrial natriuretic factor (1-28) (human, porcine) maintains its biological activity for several weeks when stored under appropriate conditions .
Dosage Effects in Animal Models
The effects of atrial natriuretic factor (1-28) (human, porcine) vary with different dosages in animal models. At low doses, the peptide effectively promotes natriuresis and diuresis without significant adverse effects . At higher doses, it may cause hypotension and other cardiovascular effects due to excessive vasodilation . In some studies, high doses of atrial natriuretic factor (1-28) (human, porcine) have been associated with renal dysfunction and electrolyte imbalances .
Metabolic Pathways
Atrial natriuretic factor (1-28) (human, porcine) is involved in several metabolic pathways, primarily those related to fluid and electrolyte balance. The peptide interacts with enzymes such as neprilysin, which degrades natriuretic peptides, thereby regulating their levels in the body . Additionally, atrial natriuretic factor (1-28) (human, porcine) influences metabolic flux by modulating the activity of enzymes involved in sodium and water reabsorption in the kidneys .
Transport and Distribution
Within cells and tissues, atrial natriuretic factor (1-28) (human, porcine) is transported and distributed through specific transporters and binding proteins. The peptide is primarily localized in the heart, where it is synthesized and secreted by atrial myocytes . Upon release, it circulates in the bloodstream and binds to natriuretic peptide receptors in target tissues, including the kidneys, blood vessels, and adrenal glands .
Subcellular Localization
Atrial natriuretic factor (1-28) (human, porcine) is localized in specific subcellular compartments, primarily within secretory granules in atrial myocytes . The peptide is synthesized as a precursor molecule, which undergoes post-translational modifications, including cleavage and disulfide bond formation, to become the active form . Upon stimulation, atrial natriuretic factor (1-28) (human, porcine) is released from the granules into the extracellular space, where it exerts its biological effects .
特性
IUPAC Name |
4-[[1-[[1-[[2-[[1-[[5-amino-1-[[1-[[2-[[1-[[2-[[1-[[4-amino-1-[[1-[[1-[[5-carbamimidamido-1-[[1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C127H205N45O39S3/c1-9-64(6)99(121(209)150-52-94(182)151-65(7)100(188)155-76(34-35-91(129)179)109(197)167-85(56-174)104(192)149-53-96(184)153-78(43-62(2)3)102(190)148-54-97(185)154-89(60-212)119(207)164-82(48-92(130)180)114(202)169-86(57-175)116(204)163-81(46-67-23-14-11-15-24-67)113(201)158-73(27-18-39-143-125(135)136)107(195)166-84(122(210)211)47-68-30-32-69(178)33-31-68)172-111(199)75(29-20-41-145-127(139)140)159-115(203)83(49-98(186)187)165-110(198)77(36-42-214-8)160-105(193)71(25-16-37-141-123(131)132)152-95(183)51-146-93(181)50-147-103(191)80(45-66-21-12-10-13-22-66)162-120(208)90(61-213)171-118(206)88(59-177)170-117(205)87(58-176)168-108(196)74(28-19-40-144-126(137)138)156-106(194)72(26-17-38-142-124(133)134)157-112(200)79(44-63(4)5)161-101(189)70(128)55-173/h10-15,21-24,30-33,62-65,70-90,99,173-178,212-213H,9,16-20,25-29,34-61,128H2,1-8H3,(H2,129,179)(H2,130,180)(H,146,181)(H,147,191)(H,148,190)(H,149,192)(H,150,209)(H,151,182)(H,152,183)(H,153,184)(H,154,185)(H,155,188)(H,156,194)(H,157,200)(H,158,201)(H,159,203)(H,160,193)(H,161,189)(H,162,208)(H,163,204)(H,164,207)(H,165,198)(H,166,195)(H,167,197)(H,168,196)(H,169,202)(H,170,205)(H,171,206)(H,172,199)(H,186,187)(H,210,211)(H4,131,132,141)(H4,133,134,142)(H4,135,136,143)(H4,137,138,144)(H4,139,140,145) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGZJRXKGJRJKCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NCC(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=CC=C3)NC(=O)C(CS)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C127H205N45O39S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70583193 | |
| Record name | Serylleucylarginylarginylserylserylcysteinylphenylalanylglycylglycylarginylmethionyl-alpha-aspartylarginylisoleucylglycylalanylglutaminylserylglycylleucylglycylcysteinylasparaginylserylphenylalanylarginyltyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70583193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
3082.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
91917-63-4 | |
| Record name | Serylleucylarginylarginylserylserylcysteinylphenylalanylglycylglycylarginylmethionyl-alpha-aspartylarginylisoleucylglycylalanylglutaminylserylglycylleucylglycylcysteinylasparaginylserylphenylalanylarginyltyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70583193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



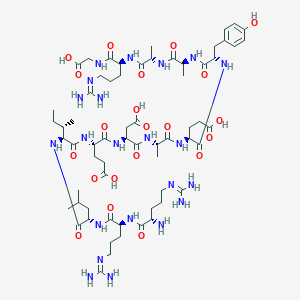


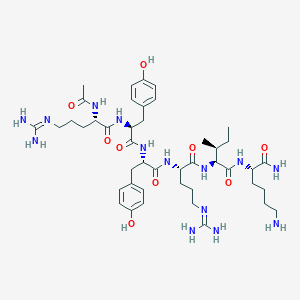
![[Nphe1]nociceptin(1-13)NH2](/img/structure/B13122.png)
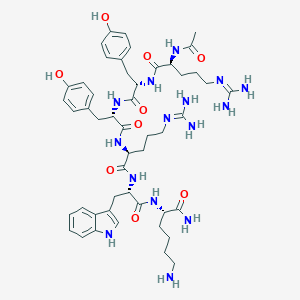
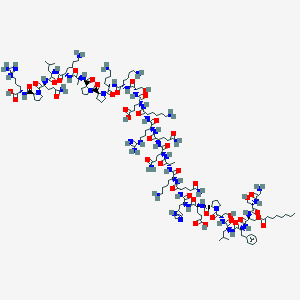
![[Arg14,Lys15]Nociceptin](/img/structure/B13148.png)

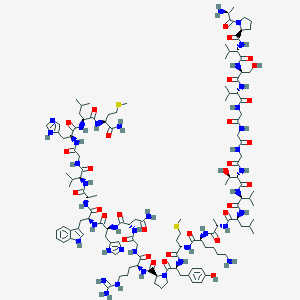
![[D-Trp7,9,10]-Substance P](/img/structure/B13178.png)
